molecular formula C21H21N3O4 B2680090 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 899982-61-7

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2680090
CAS RN: 899982-61-7
M. Wt: 379.416
InChI Key: KFHNKBQVCKSZQF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring and a tetrahydronaphthalene ring, both of which are common in many biologically active compounds . The presence of the 3,4-dimethoxyphenyl group suggests that this compound might have interesting pharmacological properties, as this group is found in a number of bioactive compounds .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds might be irritants or toxic if ingested . Without specific data for this compound, it’s hard to provide a detailed safety profile.

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties. If it shows promising biological activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-17-10-9-16(12-18(17)27-2)20-23-24-21(28-20)22-19(25)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHNKBQVCKSZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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